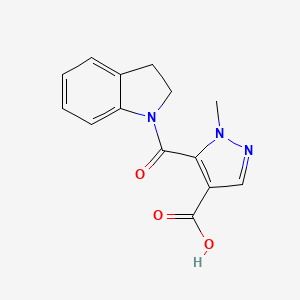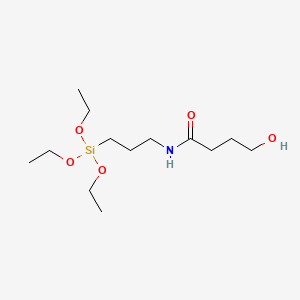![molecular formula C17H13Cl4N3O3 B2390783 N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide CAS No. 245039-43-4](/img/structure/B2390783.png)
N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide, also known as dichlorophenylmethoxyiminoacetic acid (DCPA) or dichlorophenylmethoxyiminoacetic acid ester (DCPAE), is a synthetic organic compound belonging to the class of compounds known as phenylmethoxyiminoacetic acid esters. It has been used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
DCPA has been used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a model compound for studying the structure and reactivity of other organic compounds. It has also been used in the development of new drugs and in the study of the metabolism of drugs and other compounds.
Mécanisme D'action
DCPA acts as an inhibitor of certain enzymes, such as proteases and phospholipases, by binding to their active sites and preventing them from catalyzing their reactions. It has also been shown to interfere with the metabolism of other compounds, such as drugs, by inhibiting their breakdown or increasing their absorption.
Biochemical and Physiological Effects
DCPA has been shown to have a number of different biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes, such as proteases and phospholipases. It has also been shown to have anti-inflammatory and anti-allergic effects, as well as to reduce the activity of certain hormones and neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
DCPA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, one of the main limitations is that it can be toxic if not handled properly.
Orientations Futures
There are a number of potential future directions for research involving DCPA. One potential direction is to further study its biochemical and physiological effects, such as its anti-inflammatory and anti-allergic effects. Another potential direction is to explore its potential use as a drug or in the development of new drugs. Additionally, further research could be done to explore its potential use in the study of enzyme-catalyzed reactions and its potential use as a reagent in organic synthesis. Finally, further research could be done to explore its potential use as a model compound for studying the structure and reactivity of other organic compounds.
Méthodes De Synthèse
DCPA is typically synthesized from the reaction of 2,4-N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamideol and 2-methoxyiminoacetic acid. The reaction is carried out in aqueous solution at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction is catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. The reaction is complete when the desired product is obtained.
Propriétés
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-[(E)-methoxyiminomethyl]propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl4N3O3/c1-27-22-8-11(16(25)23-14-4-2-9(18)6-12(14)20)17(26)24-15-5-3-10(19)7-13(15)21/h2-8,11H,1H3,(H,23,25)(H,24,26)/b22-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLNFXLTCBIURV-GZIVZEMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl4N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione](/img/structure/B2390701.png)
![4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390704.png)
![3-(3-(phenylsulfonyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2390705.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2390706.png)


![N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2390709.png)
![tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate](/img/structure/B2390712.png)
![Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2390713.png)


![Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate](/img/structure/B2390717.png)
![3-[1-(6-fluoro-5-methylpyridin-3-yl)-N-methylformamido]-2-methylpropanoic acid](/img/structure/B2390722.png)
